3-(Bromomethyl)pyridazine hydrobromide

Description

BenchChem offers high-quality 3-(Bromomethyl)pyridazine hydrobromide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-(Bromomethyl)pyridazine hydrobromide including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure of Parent

Properties

IUPAC Name |

3-(bromomethyl)pyridazine;hydrobromide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H5BrN2.BrH/c6-4-5-2-1-3-7-8-5;/h1-3H,4H2;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YITHZLOMDXHKDT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=NN=C1)CBr.Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H6Br2N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

253.92 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1452483-94-1 | |

| Record name | Pyridazine, 3-(bromomethyl)-, hydrobromide (1:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1452483-94-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

Foundational & Exploratory

3-(Bromomethyl)pyridazine hydrobromide chemical properties

An In-Depth Technical Guide to 3-(Bromomethyl)pyridazine Hydrobromide for Advanced Chemical Synthesis

Foreword: A Senior Application Scientist's Perspective

In the landscape of modern drug discovery and materials science, the strategic introduction of nitrogen-containing heterocycles is a cornerstone of molecular design. Among these, the pyridazine moiety has emerged as a "privileged scaffold," frequently utilized to enhance biological activity, modulate physicochemical properties, and serve as a versatile synthetic handle.[1][2] This guide focuses on a particularly valuable reagent for this purpose: 3-(Bromomethyl)pyridazine hydrobromide.

Our objective here is not merely to present data but to provide a cohesive understanding of this reagent's character. We will delve into the causality behind its reactivity, the logic of its application in synthesis, and the self-validating protocols that ensure reliable and reproducible results. This document is crafted for the practicing researcher, scientist, and drug development professional who requires both foundational knowledge and field-proven insights to leverage this building block effectively.

Core Molecular Profile and Physicochemical Properties

3-(Bromomethyl)pyridazine hydrobromide is a bifunctional molecule. It features a pyridazine ring, which imparts specific electronic and steric properties, and a highly reactive bromomethyl group, which serves as the primary point for synthetic elaboration. The hydrobromide salt form enhances its stability and modulates its solubility, making it a convenient solid for handling and storage.

Its identity is defined by the following key parameters:

| Property | Value | Source(s) |

| CAS Number | 1452483-94-1 | [3][4] |

| Molecular Formula | C₅H₆Br₂N₂ | [3][4] |

| Molecular Weight | 253.92 g/mol | [3][4] |

| Appearance | Typically an off-white to yellow or brown solid | Inferred from related compounds |

| Purity | Commonly available at ≥95% or ≥97% | [3] |

| Storage | Inert atmosphere, 2-8°C | [5] |

The molecule's structure is fundamental to its function. The electron-withdrawing nature of the pyridazine ring enhances the electrophilicity of the methylene carbon, making the bromine an excellent leaving group in nucleophilic substitution reactions.

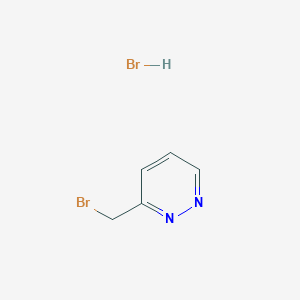

Caption: Chemical Structure of 3-(Bromomethyl)pyridazine Hydrobromide.

Spectroscopic Signature: Verifying the Reagent

Before its use in any synthetic protocol, identity and purity confirmation are paramount. Spectroscopic analysis provides a definitive fingerprint of the molecule.

¹H NMR Spectroscopy

The proton NMR spectrum is the most informative tool for routine verification. For a sample dissolved in a solvent like DMSO-d₆, the following signals are anticipated:

-

Pyridazine Ring Protons (3H): These protons will appear in the aromatic region (typically δ 7.5-9.0 ppm). Due to the heteroatoms, they will be deshielded and exhibit complex splitting patterns (doublets or multiplets) arising from coupling with adjacent ring protons.

-

Methylene Protons (-CH₂Br, 2H): A distinct singlet is expected for the methylene protons. This signal will be significantly downfield (typically δ 4.5-5.0 ppm) due to the strong deshielding effects of both the adjacent electronegative bromine atom and the pyridazine ring. The absence of adjacent protons results in a singlet, a key identifying feature.

-

N-H Proton (1H): As a hydrobromide salt, the proton associated with one of the pyridazine nitrogens will be present. This signal is often broad and can appear over a wide chemical shift range, sometimes exchanging with residual water in the solvent.

Infrared (IR) Spectroscopy

IR spectroscopy helps confirm the presence of key functional groups.

-

C-H Stretching (Aromatic): Weak to medium bands above 3000 cm⁻¹.

-

C-H Stretching (Aliphatic): Medium bands typically in the 2850-2975 cm⁻¹ region for the methylene group.[6]

-

C=N and C=C Stretching: Strong, sharp absorptions in the 1400-1600 cm⁻¹ region, characteristic of the pyridazine ring.[7]

-

C-Br Stretching: A strong absorption in the fingerprint region, typically between 550-750 cm⁻¹, confirms the presence of the bromomethyl group.[6]

Reactivity Profile and Synthetic Utility

The primary utility of 3-(Bromomethyl)pyridazine hydrobromide is as a potent electrophilic alkylating agent . It is designed to introduce the "3-pyridazylmethyl" moiety onto a wide range of nucleophiles.

The Mechanism of Alkylation: An Sₙ2 Pathway

The reaction proceeds via a classical bimolecular nucleophilic substitution (Sₙ2) mechanism. The carbon atom of the bromomethyl group is the electrophilic center. A nucleophile (Nu⁻) attacks this carbon, displacing the bromide ion, which is an excellent leaving group.

The presence of a base is almost always required in the reaction medium. The starting material is a hydrobromide salt, meaning the pyridazine ring is protonated. The base serves two purposes:

-

To deprotonate the nucleophile, increasing its nucleophilicity.

-

To neutralize the HBr that is liberated during the reaction, preventing it from protonating the desired product or unreacted nucleophile.

Caption: Generalized workflow for an Sₙ2 alkylation reaction.

This reagent is highly effective for the alkylation of:

-

Amines: Primary and secondary amines react readily to form secondary and tertiary amines, respectively. This is a common strategy in medicinal chemistry to link the pyridazine core to other pharmacophores.

-

Phenols and Thiols: O-alkylation of phenols and S-alkylation of thiols proceed efficiently to yield ethers and thioethers.

-

Carboxylates: While less common, it can be used to form pyridazylmethyl esters.

Application in Drug Discovery: A Privileged Building Block

The pyridazine ring is not merely a passive scaffold; it actively contributes to the biological profile of a molecule. It is considered a bioisostere of phenyl and pyridine rings, allowing chemists to fine-tune properties like solubility, metabolic stability, and receptor binding.[8] Pyridazine-containing compounds have demonstrated a wide array of pharmacological activities, including anticancer and anti-inflammatory effects.[1][9]

3-(Bromomethyl)pyridazine hydrobromide is classified as a Protein Degrader Building Block , indicating its utility in the synthesis of molecules like PROTACs (Proteolysis Targeting Chimeras), where it can be used to construct the linker or engage with the target protein or E3 ligase ligand.[3]

A Self-Validating Experimental Protocol: N-Alkylation of Aniline

This protocol provides a robust, self-validating method for a representative reaction. The causality for each step is explained to ensure trustworthiness and reproducibility.

Objective: To synthesize N-(pyridazin-3-ylmethyl)aniline.

Materials:

-

3-(Bromomethyl)pyridazine hydrobromide (1.0 eq)

-

Aniline (1.1 eq)

-

Potassium Carbonate (K₂CO₃), anhydrous (2.5 eq)

-

N,N-Dimethylformamide (DMF), anhydrous

Methodology:

-

Reactor Setup: To a flame-dried round-bottom flask under an inert atmosphere (Nitrogen or Argon), add anhydrous potassium carbonate.

-

Causality: Anhydrous conditions are crucial as the reagent is moisture-sensitive, and water can compete as a nucleophile. The inert atmosphere prevents oxidation of the starting materials. K₂CO₃ is chosen as an inexpensive and effective inorganic base to neutralize HBr and deprotonate the aniline starting material.

-

-

Reagent Addition: Add anhydrous DMF to the flask, followed by aniline. Stir the suspension for 10 minutes at room temperature.

-

Causality: DMF is an excellent polar aprotic solvent for Sₙ2 reactions, as it solvates the cation (K⁺) but not the anion, leaving a "naked," highly reactive carbonate base and anilide anion. Pre-stirring ensures the base is well-dispersated.

-

-

Initiation: Add 3-(Bromomethyl)pyridazine hydrobromide to the stirring suspension in one portion.

-

Causality: Adding the solid reagent to the mixture of the nucleophile and base ensures it reacts immediately upon dissolution.

-

-

Reaction & Monitoring: Heat the reaction mixture to 50°C. Monitor the reaction progress by Thin Layer Chromatography (TLC) every hour.

-

Causality: Gentle heating accelerates the rate of reaction. TLC is a critical self-validation step. A successful reaction will show the consumption of the aniline starting material and the appearance of a new, typically higher-Rf product spot.

-

-

Workup: Once the reaction is complete (as judged by TLC), cool the mixture to room temperature. Pour the reaction mixture into a separatory funnel containing water and ethyl acetate.

-

Causality: This step quenches the reaction and removes the water-soluble DMF and inorganic salts (KBr, excess K₂CO₃).

-

-

Extraction: Extract the aqueous layer three times with ethyl acetate. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Causality: Multiple extractions ensure complete recovery of the product. The brine wash removes residual water from the organic phase. Drying and concentrating isolates the crude product.

-

-

Purification & Validation: Purify the crude residue by column chromatography on silica gel. Characterize the purified product by ¹H NMR and Mass Spectrometry to confirm its structure and purity.

-

Causality: Chromatography removes unreacted starting materials and any side products. Final spectroscopic analysis is the ultimate validation, confirming that the desired chemical transformation has occurred.

-

Safety, Handling, and Storage

Working with reactive brominated compounds requires strict adherence to safety protocols. Based on data from analogous structures, 3-(Bromomethyl)pyridazine hydrobromide should be handled as a hazardous substance.[10][11]

| Hazard Class | GHS Statement |

| Acute Toxicity | May be harmful if swallowed, in contact with skin, or if inhaled.[11] |

| Skin Corrosion | Causes severe skin burns and eye damage.[10] |

| Eye Damage | Causes serious eye damage.[10] |

| Irritation | May cause respiratory irritation. |

Precautionary Measures:

-

Engineering Controls: Always handle this reagent inside a certified chemical fume hood.

-

Personal Protective Equipment (PPE): Wear chemical-resistant gloves (e.g., nitrile), a flame-retardant lab coat, and chemical splash goggles with a face shield.[10]

-

Handling: Avoid creating dust. Do not breathe dust or mist. Wash hands thoroughly after handling.[10][11]

-

Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area under an inert atmosphere.[5] Recommended storage temperature is 2-8°C.

-

Disposal: Dispose of contents and container to an approved waste disposal plant in accordance with local, state, and federal regulations.

References

-

CP Lab Safety. (n.d.). 3-(Bromomethyl)pyridazine hydrobromide, min 97%, 100 mg. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 13126699, 3-Bromopyridazine. Retrieved from [Link]

-

Doc Brown's Chemistry. (n.d.). CH3Br bromomethane low high resolution 1H proton nmr spectrum. Retrieved from [Link]

-

Sdsmanager.com. (2017). 3-(Bromomethyl)pyridine hydrobromide SDS. Retrieved from [Link]

-

Nevado, C., et al. (2021). Boron Trifluoride Mediated Cycloaddition of 3-Bromotetrazine and Silyl-Enol-Ethers: Synthesis of 3-Bromo-Pyridazines. ZORA. Retrieved from [Link]

-

Chemcd. (2019). 3-(Bromomethyl)pyridazine hydrobromide. Retrieved from [Link]

-

NIST. (n.d.). Pyridine, 3-bromo-. NIST WebBook. Retrieved from [Link]

-

Ma, L., et al. (2024). Recent contributions of pyridazine as a privileged scaffold of anticancer agents in medicinal chemistry: An updated review. PubMed. Retrieved from [Link]

-

Doc Brown's Chemistry. (n.d.). CH3Br infrared spectrum of bromomethane. Retrieved from [Link]

-

El-Sayed, M. A., et al. (2025). Pyridazine and Pyridazinone in Medicinal Chemistry: Synthesis and Antiinflammatory Pathways. PubMed. Retrieved from [Link]

-

ResearchGate. (2019). Electronic and Photophysical Properties of Re I (CO) 3 Br Complexes Modulated by Pyrazolyl–Pyridazine Ligands. Retrieved from [Link]

-

Journal of Drug Delivery and Therapeutics. (n.d.). A comprehensive study on synthesis and biological activities of Pyridazine Derivatives. Retrieved from [Link]

-

NIST. (n.d.). 1-Propene, 3-bromo-. NIST WebBook. Retrieved from [Link]

Sources

- 1. Recent contributions of pyridazine as a privileged scaffold of anticancer agents in medicinal chemistry: An updated review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. rjptonline.org [rjptonline.org]

- 3. calpaclab.com [calpaclab.com]

- 4. labsolu.ca [labsolu.ca]

- 5. 1452483-94-1|3-(Bromomethyl)pyridazine hydrobromide|BLD Pharm [bldpharm.com]

- 6. CH3Br infrared spectrum of bromomethane prominent wavenumbers cm-1 detecting ? functional groups present finger print for identification of methyl bromide image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]

- 7. researchgate.net [researchgate.net]

- 8. DSpace-CRIS [zora.uzh.ch]

- 9. Pyridazine and Pyridazinone in Medicinal Chemistry: Synthesis and Antiinflammatory Pathways Targeting TxA2, TNF-α, and IL-6 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. 3-(Bromomethyl)pyridine hydrobromide SDS - Download & Subscribe for Updates [sdsmanager.com]

- 11. fishersci.com [fishersci.com]

Technical Guide: Synthesis of 3-(Bromomethyl)pyridazine Hydrobromide

Topic: 3-(Bromomethyl)pyridazine hydrobromide synthesis pathways Content Type: In-depth Technical Guide Audience: Researchers, Scientists, Drug Development Professionals

CAS Registry Number: 1452483-94-1 (Hydrobromide salt)

Molecular Formula: C

Executive Summary

3-(Bromomethyl)pyridazine is a critical heteroaromatic building block used in the synthesis of bioactive compounds, particularly as a "warhead" for covalent inhibitors or a linker in fragment-based drug discovery. Due to the high electrophilicity of the bromomethyl group on the electron-deficient pyridazine ring, the free base is prone to rapid polymerization and hydrolysis. Consequently, the hydrobromide salt is the standard stable form for storage and handling.

This guide details the two primary validated synthetic pathways:

-

Radical Bromination (Wohl-Ziegler) of 3-methylpyridazine.

-

Nucleophilic Substitution of pyridazine-3-methanol.

Retrosynthetic Analysis

The synthesis hinges on installing the labile C-Br bond while preserving the sensitive diazine core. The retrosynthetic logic bifurcates into a radical approach (functionalizing the C-H bond) and an ionic approach (functionalizing a C-OH bond).

Figure 1: Retrosynthetic disconnection showing the two primary routes to the hydrobromide salt.

Pathway A: Radical Bromination (Wohl-Ziegler)

This pathway is the most direct route when starting from commercially available 3-methylpyridazine. It utilizes N-Bromosuccinimide (NBS) as the bromine source.[1][2][3]

Scientific Causality:

The pyridazine ring is electron-deficient, making the methyl protons less acidic but the resulting radical somewhat destabilized compared to a benzyl radical. However, the use of a non-polar solvent (CCl

Experimental Protocol

Reagents: 3-Methylpyridazine (1.0 eq), NBS (1.05 eq), AIBN (0.1 eq), CCl

-

Setup: In a flame-dried round-bottom flask equipped with a reflux condenser, dissolve 3-methylpyridazine in anhydrous CCl

(0.2 M concentration). -

Addition: Add NBS and AIBN in one portion.

-

Initiation: Heat the mixture to reflux (77°C for CCl

). The reaction is initiated when the heavy NBS solid floats to the surface and converts to the lighter succinimide, which floats/disperses. -

Monitoring: Monitor by TLC or LCMS. Critical: Stop the reaction at ~90% conversion to prevent the formation of the gem-dibromo byproduct, which is inseparable.

-

Workup: Cool to 0°C. Filter off the succinimide byproduct.

-

Salt Formation: The filtrate contains the unstable free base. Immediately add a solution of HBr in acetic acid (33%, 1.1 eq) or HBr in diethyl ether (2.0 M) dropwise with vigorous stirring.

-

Isolation: The hydrobromide salt will precipitate as an off-white to yellow solid. Filter, wash with cold ether, and dry under vacuum.

Mechanism of Action

The mechanism relies on the propagation of the bromine radical, which abstracts a hydrogen from the methyl group.

Figure 2: Radical chain mechanism for the bromination of the methyl side chain.

Pathway B: Nucleophilic Substitution (From Alcohol)

This pathway offers higher purity and avoids the over-bromination issues of Pathway A. It requires pyridazine-3-methanol, which can be synthesized via a Minisci reaction or reduction of methyl pyridazine-3-carboxylate.

Scientific Causality:

The hydroxyl group is a poor leaving group. Converting it to an inorganic ester (using PBr

Experimental Protocol

Reagents: Pyridazine-3-methanol (1.0 eq), Phosphorus Tribromide (PBr

Method B1: PBr

-

Setup: Dissolve pyridazine-3-methanol in anhydrous DCM or CHCl

at 0°C under N -

Addition: Add PBr

dropwise. The reaction is exothermic. -

Reaction: Allow to warm to room temperature and stir for 2-4 hours.

-

Quench: Pour carefully into ice water/NaHCO

(aq). -

Extraction: Extract rapidly with DCM.

-

Stabilization: Add HBr/ether to the organic layer to precipitate the salt immediately.

Method B2: HBr in Acetic Acid (Scalable)

-

Setup: Dissolve pyridazine-3-methanol in 33% HBr/AcOH (5-10 volumes).

-

Reaction: Heat to 70-80°C in a sealed tube for 4-6 hours.

-

Isolation: Cool to room temperature. Add diethyl ether or ethyl acetate to induce precipitation of the crude hydrobromide salt.

-

Purification: Recrystallize from EtOH/Et

O if necessary.

Comparative Analysis of Pathways

| Feature | Pathway A (Radical Bromination) | Pathway B (Nucleophilic Sub.) |

| Starting Material | 3-Methylpyridazine (Cheap, Available) | Pyridazine-3-methanol (More Expensive) |

| Key Reagent | NBS, Radical Initiator | PBr |

| Selectivity | Moderate (Risk of di-bromination) | High (Mono-substitution only) |

| Atom Economy | Low (Succinimide waste) | High (Water/Phosphorous acid waste) |

| Scalability | Good, but requires careful heat control | Excellent, safer thermal profile |

| Yield (Typical) | 40 - 60% | 75 - 90% |

Critical Handling & Stability (Self-Validating Systems)

To ensure the protocol is self-validating, observe the following checkpoints:

-

Color Change: The free base is often initially colorless but turns dark brown/black rapidly upon exposure to air/moisture due to self-alkylation. If the product darkens during filtration, the salt formation was incomplete.

-

Lachrymator Warning: Like all benzylic halides, this compound is a potent lachrymator. All operations must occur in a functioning fume hood.

-

Storage: The hydrobromide salt must be stored under inert gas (Argon) at -20°C. Desiccants are recommended.

References

-

Lead Sciences. (n.d.). Compound Data: 3-(Bromomethyl)pyridazine hydrobromide.[4][5][6][7] Retrieved from [Link]

- Djerassi, C. (1948). Brominations with N-Bromosuccinimide and Related Compounds. Chemical Reviews, 43(2), 271–317.

- Scriven, E. F. V. (1984). Pyridazines and their Benzo Derivatives. In Comprehensive Heterocyclic Chemistry. Elsevier. (General reactivity of pyridazine alkyl groups).

-

ResearchGate. (2025). Efficient synthesis of 3-(bromomethyl)-5-methylpyridine hydrobromide. (Analogous protocol validation). Retrieved from [Link]

Sources

- 1. masterorganicchemistry.com [masterorganicchemistry.com]

- 2. cdnsciencepub.com [cdnsciencepub.com]

- 3. WO2019145177A1 - Bromination of pyridine derivatives - Google Patents [patents.google.com]

- 4. 3-(Bromomethyl)pyridazine hydrobromide - Lead Sciences [lead-sciences.com]

- 5. CAS 1914148-57-4|3-Bromo-6-Bromomethylpyridazine Hydrobromide [rlavie.com]

- 6. 1452483-94-1|3-(Bromomethyl)pyridazine hydrobromide|BLD Pharm [bldpharm.com]

- 7. 3-Bromo-6-(bromomethyl)pyridazine hydrobromide - CAS:1914148-57-4 - 北京欣恒研科技有限公司 [konoscience.com]

3-(Bromomethyl)pyridazine Hydrobromide: Mechanism of Action & Synthetic Utility

The following technical guide details the mechanism of action, synthetic utility, and experimental application of 3-(Bromomethyl)pyridazine hydrobromide . This document is structured for researchers and medicinal chemists, focusing on its role as a high-value electrophilic warhead for installing the pyridazine pharmacophore.

Executive Summary

3-(Bromomethyl)pyridazine hydrobromide (CAS: 27018-76-4) is a specialized alkylating reagent used in the synthesis of bioactive heterocyclic compounds. Unlike a drug with a single biological receptor target, its "mechanism of action" is defined by its chemical reactivity profile —specifically, its ability to transfer the pyridazin-3-ylmethyl motif to nucleophilic drug precursors. This moiety serves as a critical bioisostere for phenyl and pyridine rings, offering enhanced aqueous solubility and unique hydrogen-bonding vectors in downstream pharmaceutical candidates (e.g., Minaprine analogs, GLS1 inhibitors).

Chemical Mechanism of Action

The core mechanism of 3-(Bromomethyl)pyridazine hydrobromide is nucleophilic substitution (S_N2) . The reagent functions as a "masked" electrophile, activated by the electron-deficient nature of the pyridazine ring.

Mechanistic Causality

-

Electronic Activation: The pyridazine ring is a

-deficient heterocycle (1,2-diazine). The two nitrogen atoms exert a strong inductive electron-withdrawing effect (-I effect) on the attached methyl group. -

Leaving Group Lability: The bromine atom is a good leaving group. The adjacent electron-deficient ring destabilizes the C-Br bond, making the methylene carbon highly susceptible to nucleophilic attack.

-

Protonation State: As a hydrobromide salt, the reagent is stable as a solid. In solution, neutralization with a base (e.g.,

,

Reaction Pathway Visualization

The following diagram illustrates the S_N2 mechanism where a generic nucleophile (Nu) displaces the bromide ion.

Figure 1: S_N2 reaction pathway for the alkylation of nucleophiles using 3-(Bromomethyl)pyridazine.

Pharmacophore Mechanism: Why Install this Moiety?

Once incorporated into a drug molecule, the pyridazine ring exerts a biological mechanism of action distinct from the phenyl rings it often replaces.[1]

| Feature | Pharmacological Impact | Mechanistic Advantage |

| Dipole Moment | High dipole (~3.9 D) | Increases aqueous solubility and metabolic stability compared to phenyl analogs. |

| H-Bonding | Two N-acceptors | Can engage in specific H-bond interactions with enzyme active site residues (e.g., Ser, Thr). |

| Bioisosterism | 1,2-Diazine core | Mimics the geometry of benzene but reduces lipophilicity (LogP), lowering non-specific binding. |

| Metabolic Stability | Reduced oxidation | The electron-deficient ring is less prone to CYP450 oxidative metabolism than electron-rich phenyl rings. |

Experimental Protocol: N-Alkylation of Piperazine

This protocol describes the synthesis of a Minaprine-like intermediate, demonstrating the reagent's utility in creating CNS-active scaffolds.

Reagents & Materials

-

Electrophile: 3-(Bromomethyl)pyridazine hydrobromide (1.0 equiv)

-

Nucleophile: 1-Boc-piperazine (1.2 equiv)

-

Base: Potassium Carbonate (

), anhydrous (3.0 equiv) -

Solvent: Acetonitrile (ACN) or DMF (anhydrous)

Step-by-Step Methodology

-

Activation: In a round-bottom flask equipped with a magnetic stir bar, suspend 3-(Bromomethyl)pyridazine hydrobromide (1.0 mmol) in anhydrous ACN (5 mL).

-

Neutralization: Add

(3.0 mmol) in one portion. Stir at room temperature for 15 minutes to neutralize the HBr salt and generate the free base in situ.-

Note: The solution may turn slightly yellow as the free base is liberated.

-

-

Addition: Add 1-Boc-piperazine (1.2 mmol) dropwise or in one portion.

-

Reaction: Heat the mixture to 60°C under a nitrogen atmosphere for 4–6 hours. Monitor reaction progress via TLC (System: 5% MeOH in DCM) or LC-MS.

-

Target Mass: Look for [M+H]+ corresponding to the alkylated adduct.

-

-

Workup: Cool to room temperature. Filter off the inorganic salts (

, excess -

Purification: Concentrate the filtrate under reduced pressure. Purify the residue via flash column chromatography (Silica gel, DCM:MeOH gradient) to yield the 1-Boc-4-(pyridazin-3-ylmethyl)piperazine .

Drug Discovery Workflow

The following diagram contextualizes where this reagent fits into a broader drug development pipeline, specifically for creating enzyme inhibitors (e.g., for MAO or GLS1 targets).

Figure 2: Integration of 3-(Bromomethyl)pyridazine in the medicinal chemistry design-make-test cycle.

Safety & Handling

As an alkylating agent, 3-(Bromomethyl)pyridazine hydrobromide poses specific hazards that must be managed:

-

Corrosivity: Causes severe skin burns and eye damage (H314).[2] The hydrobromide salt is acidic and corrosive to mucous membranes.

-

Genotoxicity Potential: Alkylating agents can react with DNA bases. Handle in a fume hood with double nitrile gloves.

-

Storage: Store at 2–8°C under inert gas (Argon/Nitrogen). The free base is unstable and prone to polymerization; always generate it in situ from the HBr salt.

References

-

National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 71464024, 3-(Bromomethyl)pyridazine hydrobromide. Retrieved from [Link]

- Wermuth, C. G. (2008). The Practice of Medicinal Chemistry. Academic Press. (Context: Bioisosteric replacement of phenyl rings with pyridazines).

-

Blumberg Institute. (2022). The Role of the Pyridazine Ring in Molecular Recognition & Drug Discovery. Retrieved from [Link]

Sources

A Technical Guide to the Spectroscopic Characterization of 3-(Bromomethyl)pyridazine Hydrobromide

This guide provides an in-depth analysis of the expected spectroscopic data for 3-(Bromomethyl)pyridazine hydrobromide, a key building block in medicinal chemistry and drug development. While direct experimental spectra for this specific compound are not widely published, this document synthesizes data from analogous structures and fundamental spectroscopic principles to offer a robust predictive guide for researchers. This approach is grounded in the well-established practice of using structural similarity to interpret and predict spectral features, a cornerstone of chemical analysis.

Introduction: The Structural Significance of 3-(Bromomethyl)pyridazine Hydrobromide

3-(Bromomethyl)pyridazine hydrobromide (C₅H₆Br₂N₂) is a heterocyclic compound featuring a pyridazine ring substituted with a bromomethyl group.[1] The presence of the reactive bromomethyl group makes it a valuable intermediate for introducing the pyridazine moiety into larger molecules, a common strategy in the design of novel therapeutic agents. Pyridazine derivatives are known to exhibit a wide range of biological activities, making the characterization of this building block essential for quality control and reaction monitoring.[2][3]

This guide will delve into the anticipated Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data for 3-(Bromomethyl)pyridazine hydrobromide. The interpretations are based on established chemical shift ranges, functional group vibrations, and fragmentation patterns observed in structurally related compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for elucidating the structure of organic molecules in solution. For 3-(Bromomethyl)pyridazine hydrobromide, both ¹H and ¹³C NMR will provide critical information about the electronic environment of the hydrogen and carbon atoms.

Predicted ¹H NMR Spectrum

The proton NMR spectrum is expected to reveal the number of different types of protons and their neighboring environments. The hydrobromide salt form will likely lead to protonation of one of the nitrogen atoms in the pyridazine ring, resulting in downfield shifts for the aromatic protons due to the increased positive charge and electron-withdrawing effect.

Table 1: Predicted ¹H NMR Chemical Shifts for 3-(Bromomethyl)pyridazine Hydrobromide

| Protons | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Rationale |

| -CH₂Br | 4.5 - 5.0 | Singlet (s) | N/A | The methylene protons are adjacent to an electron-withdrawing bromine atom and the pyridazinium ring, causing a significant downfield shift. The absence of adjacent protons results in a singlet. |

| Pyridazine H-4 | 8.0 - 8.5 | Doublet of doublets (dd) | ~8-9, ~1-2 | This proton is coupled to both H-5 and H-6. The larger coupling constant is due to the ortho-coupling with H-5, and the smaller is a meta-coupling to H-6. |

| Pyridazine H-5 | 7.8 - 8.2 | Triplet of doublets (td) or Multiplet (m) | ~8-9, ~4-5 | This proton is coupled to H-4 and H-6. The expected multiplicity is complex due to coupling with two neighboring protons. |

| Pyridazine H-6 | 9.0 - 9.5 | Doublet (d) | ~4-5 | This proton is adjacent to a protonated nitrogen atom, leading to a strong deshielding effect and a significant downfield shift. It is coupled to H-5. |

| N-H | 12.0 - 15.0 | Broad Singlet (br s) | N/A | The acidic proton on the nitrogen will be highly deshielded and often appears as a broad signal that may exchange with residual water in the solvent. |

Experimental Protocol for ¹H NMR Spectroscopy:

A standard protocol for acquiring a ¹H NMR spectrum would involve the following steps:

-

Sample Preparation: Dissolve approximately 5-10 mg of 3-(Bromomethyl)pyridazine hydrobromide in a suitable deuterated solvent (e.g., DMSO-d₆, D₂O, or CD₃OD). The choice of solvent is critical; DMSO-d₆ is often preferred for hydrobromide salts as it can dissolve the sample and allow for the observation of the N-H proton.[4]

-

Instrument Setup: Use a standard NMR spectrometer (e.g., 300 or 500 MHz).

-

Data Acquisition: Acquire the spectrum at room temperature using a standard pulse sequence.

-

Data Processing: Process the raw data by applying Fourier transformation, phase correction, and baseline correction. The chemical shifts should be referenced to the residual solvent peak or an internal standard like tetramethylsilane (TMS).

Causality in Experimental Choices: The selection of a polar deuterated solvent like DMSO-d₆ is crucial for dissolving the ionic hydrobromide salt. The use of a high-field NMR instrument (e.g., 500 MHz) would provide better signal dispersion, which is particularly useful for resolving the complex multiplets of the pyridazine ring protons.

Predicted ¹³C NMR Spectrum

The ¹³C NMR spectrum will provide information on the carbon framework of the molecule.

Table 2: Predicted ¹³C NMR Chemical Shifts for 3-(Bromomethyl)pyridazine Hydrobromide

| Carbon | Predicted Chemical Shift (δ, ppm) | Rationale |

| -CH₂Br | 30 - 35 | The carbon is attached to an electronegative bromine atom, causing a downfield shift from a typical sp³ carbon.[5] |

| Pyridazine C-3 | 155 - 160 | This carbon is attached to the bromomethyl group and is part of the electron-deficient pyridazinium ring. |

| Pyridazine C-4 | 130 - 135 | Aromatic carbon in an electron-deficient ring. |

| Pyridazine C-5 | 125 - 130 | Aromatic carbon in an electron-deficient ring. |

| Pyridazine C-6 | 145 - 150 | This carbon is adjacent to a protonated nitrogen atom, leading to a significant downfield shift. |

Experimental Protocol for ¹³C NMR Spectroscopy:

-

Sample Preparation: A more concentrated sample (20-50 mg) in a suitable deuterated solvent is typically required for ¹³C NMR compared to ¹H NMR.

-

Data Acquisition: The spectrum is acquired using a proton-decoupled pulse sequence to simplify the spectrum to single lines for each carbon. A larger number of scans is usually necessary to obtain a good signal-to-noise ratio.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule based on their characteristic vibrational frequencies.

Table 3: Predicted IR Absorption Frequencies for 3-(Bromomethyl)pyridazine Hydrobromide

| Functional Group | Predicted Wavenumber (cm⁻¹) | Intensity | Rationale |

| N-H stretch | 3200 - 2500 | Broad, Strong | The N-H bond of the pyridazinium hydrobromide will exhibit a very broad and strong absorption due to hydrogen bonding. |

| Aromatic C-H stretch | 3100 - 3000 | Medium | Characteristic stretching vibrations for C-H bonds on the pyridazine ring. |

| C=N, C=C stretch | 1650 - 1450 | Medium to Strong | Vibrations of the double bonds within the aromatic pyridazine ring. |

| C-H bend (in-plane) | 1300 - 1000 | Medium | Bending vibrations of the C-H bonds on the ring. |

| C-Br stretch | 700 - 500 | Strong | The carbon-bromine bond stretch is expected in the fingerprint region.[6] |

Experimental Protocol for IR Spectroscopy:

-

Sample Preparation: The spectrum can be obtained from a solid sample using an Attenuated Total Reflectance (ATR) accessory or by preparing a KBr pellet.

-

Data Acquisition: The spectrum is typically recorded over the range of 4000-400 cm⁻¹. A background spectrum of the empty accessory or KBr is recorded first and subtracted from the sample spectrum.

Mass Spectrometry (MS)

Mass spectrometry provides information about the mass-to-charge ratio of the molecule and its fragments, which helps in determining the molecular weight and elucidating the structure.

For 3-(Bromomethyl)pyridazine hydrobromide, the mass spectrum will be influenced by the presence of two bromine atoms, which have two major isotopes (⁷⁹Br and ⁸¹Br) in nearly equal abundance. This will result in a characteristic isotopic pattern for the molecular ion and any bromine-containing fragments.

The molecular weight of the free base, 3-(bromomethyl)pyridazine, is C₅H₅BrN₂ = 171.97 g/mol . The hydrobromide salt has a molecular weight of 253.92 g/mol .[1] In a typical mass spectrometry experiment (e.g., Electrospray Ionization - ESI), the spectrum will likely show the cation [M+H]⁺ corresponding to the protonated free base.

Predicted Mass Spectrum Data:

-

Molecular Ion Peak ([M+H]⁺): A cluster of peaks around m/z 173 and 175, corresponding to the protonated molecule with one ⁷⁹Br and one ⁸¹Br atom, respectively. The relative intensities of these peaks will be approximately 1:1.

-

Key Fragmentation Pathways:

-

Loss of Br radical: This would lead to a fragment ion at m/z 94.

-

Loss of HBr: This would result in a fragment ion at m/z 92.

-

Cleavage of the C-C bond between the ring and the methyl group.

-

Diagram of Key Fragmentation:

Caption: Predicted ESI-MS fragmentation of 3-(Bromomethyl)pyridazine.

Experimental Protocol for Mass Spectrometry (ESI-MS):

-

Sample Preparation: Dissolve a small amount of the sample in a suitable solvent like methanol or acetonitrile.

-

Infusion: Infuse the sample solution directly into the ESI source of the mass spectrometer.

-

Data Acquisition: Acquire the mass spectrum in positive ion mode.

Conclusion

The spectroscopic data presented in this guide, while predictive, provides a solid foundation for researchers working with 3-(Bromomethyl)pyridazine hydrobromide. The expected NMR, IR, and MS data are based on the fundamental principles of spectroscopy and analysis of structurally similar compounds. Experimental verification of these predictions will be crucial for the definitive characterization of this important chemical building block. This guide serves as a valuable resource for anticipating spectral features, aiding in the interpretation of experimental data, and ensuring the quality and identity of 3-(Bromomethyl)pyridazine hydrobromide in research and development settings.

References

-

CP Lab Safety. 3-(Bromomethyl)pyridazine hydrobromide, min 97%, 100 mg. [Link]

-

PubChem. 3-Bromopyridazine. [Link]

-

Doc Brown's Advanced Organic Chemistry. CH3Br bromomethane low high resolution 1H proton nmr spectrum. [Link]

-

NP-MRD. 13C NMR Spectrum (1D, 201 MHz, D2O, predicted) (NP0057302). [Link]

-

Doc Brown's Advanced Organic Chemistry. CH3Br C-13 nmr spectrum of bromomethane. [Link]

-

ZORA. Boron Trifluoride Mediated Cycloaddition of 3-Bromotetrazine and Silyl-Enol-Ethers: Synthesis of 3-Bromo-Pyridazines. [Link]

-

Liberty University. SYNTHESIS AND CHARACTERIZATION 1 Synthesis and Characterization of Unique Pyridazines. [Link]

-

MDPI. Synthesis, Spectroscopic Characterization, Antibacterial Activity, and Computational Studies of Novel Pyridazinone Derivatives. [Link]

-

Taylor & Francis Online. Regioselective Synthesis, Spectroscopic Characterization, and Computational Chemical Study of Spiro[Indoline-3,4'-Pyrazolo[3,4-b] Pyridine Derivatives as Agrochemical Agents. [Link]

-

NIST WebBook. Pyridine, 3-bromo-. [Link]

-

National Institutes of Health. Synthesis, Characterization and Cytotoxic Evaluation of New Pyrrolo[1,2-b]pyridazines Obtained via Mesoionic Oxazolo-Pyridazinones. [Link]

-

ResearchGate. Synthesis, Spectroscopic Characterization, Antibacterial Activity, Reactivity Parameters, and Molecular Docking Studies of Some Pyridazine Derivatives. [Link]

-

ResearchGate. The oa-TOF mass spectra of the major bromine-containing peaks shown in... [Link]

-

ResearchGate. Electronic and Photophysical Properties of Re I (CO) 3 Br Complexes Modulated by Pyrazolyl–Pyridazine Ligands. [Link]

-

Doc Brown's Advanced Organic Chemistry. CH3Br infrared spectrum of bromomethane. [Link])

Sources

- 1. calpaclab.com [calpaclab.com]

- 2. digitalcommons.liberty.edu [digitalcommons.liberty.edu]

- 3. mdpi.com [mdpi.com]

- 4. CH3Br bromomethane low high resolution 1H proton nmr spectrum of analysis interpretation of chemical shifts ppm spin spin line splitting H-1 methyl bromide 1-H nmr explaining spin-spin coupling for line splitting doc brown's advanced organic chemistry revision notes [docbrown.info]

- 5. CH3Br C-13 nmr spectrum of bromomethane analysis of chemical shifts ppm interpretation of 13C chemical shifts ppm of methyl bromide C13 13-C nmr doc brown's advanced organic chemistry revision notes [docbrown.info]

- 6. CH3Br infrared spectrum of bromomethane prominent wavenumbers cm-1 detecting ? functional groups present finger print for identification of methyl bromide image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]

Comprehensive Technical Guide: 3-(Bromomethyl)pyridazine Hydrobromide Safety & Handling

Executive Summary

3-(Bromomethyl)pyridazine hydrobromide (CAS: 1452483-94-1) is a high-value heterocyclic building block, increasingly critical in the synthesis of Proteolysis Targeting Chimeras (PROTACs) and other targeted protein degraders.[1][2] As an

While its hydrobromide salt form confers reduced volatility compared to its free base, it introduces significant corrosivity and hygroscopicity . This guide synthesizes field-proven handling protocols to mitigate the dual risks of biological alkylation (toxicity) and acid hydrolysis (compound degradation).

Chemical Profile & Hazard Identification

Physicochemical Properties

| Property | Data | Relevance to Safety |

| CAS Number | 1452483-94-1 | Unique Identifier for SDS retrieval |

| Formula | Generates HBr fumes upon hydrolysis | |

| Mol.[3] Weight | 253.92 g/mol | Heavy atom effect; non-volatile solid |

| Appearance | Off-white to yellow solid | Yellowing indicates degradation ( |

| Solubility | DMSO, Methanol, Water | Soluble in polar solvents; reacts with water |

| Storage | 2–8°C, Inert Atmosphere | Thermal and moisture sensitivity |

GHS Hazard Classification

This compound is an alkylating agent and a corrosive acid salt .

-

Skin Corrosion/Irritation (Category 1B) : Causes severe skin burns and eye damage.[4] The hydrobromide moiety releases hydrobromic acid upon contact with moisture (sweat/mucous membranes).

-

Acute Toxicity, Oral (Category 4) : Harmful if swallowed.

-

Specific Target Organ Toxicity : Respiratory irritation (inhalation of dust/aerosol).

Critical Note : While not always explicitly labeled as a lachrymator in every vendor SDS, structurally similar pyridyl alkyl bromides are potent lachrymators. Treat this compound as a potential lachrymator.[4]

Engineering Controls & Facility Requirements

The hierarchy of controls must prioritize containment.

Primary Containment

-

Standard Operation : Class II, Type A2 (or higher) Chemical Fume Hood .

-

Face Velocity: 0.5 m/s (100 fpm).

-

Sash Height: Working height < 18 inches.

-

-

High-Risk Operations : Use a Glovebox (Isolator) under

or

Facility Design

-

Relative Humidity : Maintain < 40% in the lab if possible; high humidity accelerates degradation to the hydroxymethyl analog and HBr gas.

-

Decontamination Station : An eyewash station and safety shower must be within 10 seconds of the workstation.

Personal Protective Equipment (PPE) Matrix

Standard latex gloves provide insufficient protection against alkyl bromides.

| PPE Type | Specification | Rationale |

| Gloves (Primary) | Double-glove system : 1. Inner: Nitrile (4 mil)2. Outer: Silver Shield® (Laminate) or thick Nitrile (8 mil) | Alkyl halides can permeate thin nitrile. Laminate offers >4h breakthrough time. |

| Eye Protection | Chemical Splash Goggles | Face shield required if working outside a hood (not recommended). |

| Respiratory | N95 (minimum) for solid handling; Full-face respirator with Acid Gas/Organic Vapor cartridges for spills. | HBr gas evolution upon hydrolysis. |

| Body | Lab coat (buttoned) + Chemical-resistant apron | Prevents fabric saturation and skin contact. |

Operational Protocols

Workflow Logic: Handling & Synthesis

The following diagram illustrates the decision logic for handling this compound to ensure containment and compound integrity.

Figure 1: Decision matrix for containment selection based on scale and physical state.

Weighing & Transfer

-

Preparation : Pre-dry all glassware. Moisture initiates the release of HBr fumes.

-

Static Control : Use an anti-static gun on the weighing boat and spatula. Pyridazine salts are often fluffy and prone to static fly-off.

-

Transfer : Never transport the open container across the lab. Seal the secondary container before removing it from the hood/glovebox.

Reaction Setup (Causality & Control)

-

Solvent Choice : Use anhydrous solvents (DCM, DMF, Acetonitrile).

-

Reasoning: Water causes hydrolysis to 3-(hydroxymethyl)pyridazine, releasing HBr and deactivating the electrophile.

-

-

Addition Order : Add the solid 3-(bromomethyl)pyridazine HBr to the cooled solvent/base mixture.

-

Reasoning: Adding solvent to a pile of solid can generate localized exotherms and rapid acid gas evolution.

-

-

Base Requirement : A non-nucleophilic base (e.g., DIPEA,

) is required to neutralize the HBr salt and the HBr generated during alkylation.

Quenching & Waste Disposal

Do not discard active alkylating agents directly into waste drums.

-

Quench Solution : 5% Aqueous Ammonium Hydroxide (

) or dilute Sodium Thiosulfate.-

Mechanism: Ammonia reacts with the alkyl bromide to form a water-soluble amine (destroying alkylating potential) and neutralizes the acid.

-

-

Procedure : Stir the reaction waste with quench solution for 30 minutes.

-

Verification : Check pH is neutral/basic before disposal into Halogenated Waste.

Emergency Response

Exposure Response

-

Skin Contact :

-

Immediate : Flush with water for 15 minutes.

-

Neutralize : Do not use vinegar. Use mild soap.

-

Medical : Seek attention. Alkylating burns may have a delayed onset (blistering hours later).

-

-

Eye Contact : Irrigate for 15 minutes lifting eyelids. Time is critical to prevent corneal opacity.

Spill Cleanup Workflow

For a spill of solid powder (>100 mg):

Figure 2: Step-by-step spill remediation protocol focusing on dust suppression and chemical neutralization.

References

-

National Institutes of Health (NIH) . (2024). Sustainable and Safe N-alkylation of N-heterocycles. PubMed. Retrieved January 29, 2026, from [Link]

Sources

- 1. 1452483-94-1 | 3-(Bromomethyl)pyridazine hydrobromide | Inorganic Salts | Ambeed.com [ambeed.com]

- 2. 1452483-94-1|3-(Bromomethyl)pyridazine hydrobromide|BLD Pharm [bldpharm.com]

- 3. 3-Bromopyridine - Wikipedia [en.wikipedia.org]

- 4. 3-(Bromomethyl)pyridine hydrobromide SDS - Download & Subscribe for Updates [sdsmanager.com]

- 5. calpaclab.com [calpaclab.com]

Discovery and history of 3-(Bromomethyl)pyridazine hydrobromide

Title: Technical Guide: 3-(Bromomethyl)pyridazine Hydrobromide – Synthesis, Reactivity, and Applications in Medicinal Chemistry

Abstract

This technical guide provides a comprehensive analysis of 3-(Bromomethyl)pyridazine hydrobromide, a critical alkylating agent in heterocyclic medicinal chemistry. Unlike stable aryl halides, this reagent serves as a transient, high-reactivity electrophile for introducing the pyridazin-3-ylmethyl pharmacophore. This document details its historical emergence from the Wohl-Ziegler reaction, optimized synthesis protocols, stability management via salt formation, and its expanding role in fragment-based drug discovery (FBDD) and targeted protein degradation (PROTACs).

Chemical Identity & Significance

The pyridazine ring (1,2-diazine) is a "privileged structure" in drug design, offering unique physicochemical properties compared to its isomers, pyrazine and pyrimidine. It possesses a high dipole moment and the ability to act as a hydrogen bond acceptor, often improving the water solubility of lipophilic drug candidates.

3-(Bromomethyl)pyridazine hydrobromide is the stabilized salt form of the highly reactive 3-(bromomethyl)pyridazine free base.

| Property | Data |

| IUPAC Name | 3-(Bromomethyl)pyridazine hydrobromide |

| CAS Number | 1452483-94-1 (Commercial Salt) |

| Molecular Formula | |

| Molecular Weight | 253.92 g/mol |

| Appearance | Off-white to beige crystalline solid |

| Solubility | Soluble in DMSO, Methanol, Water (with decomposition risk) |

| Key Hazard | Lachrymator , Skin Corrosive, Alkylating Agent |

Why the Hydrobromide Salt? The free base, 3-(bromomethyl)pyridazine, is inherently unstable. The basic nitrogen of one molecule can nucleophilically attack the electrophilic methylene carbon of another, leading to rapid self-quaternization and polymerization. Protonation of the pyridazine nitrogens (forming the HBr salt) deactivates the ring nitrogen's nucleophilicity, enabling long-term storage.

Historical Evolution: From Methylpyridazines to Radical Bromination

The "discovery" of this reagent is not a singular event but the result of methodological evolution in functionalizing electron-deficient heterocycles.

-

Early 20th Century (The Precursor Problem): The synthesis of the parent 3-methylpyridazine was historically challenging. Early routes involved the condensation of 1,4-dicarbonyls with hydrazine (Paal-Knorr synthesis) or the decarboxylation of pyridazine-3-carboxylic acids.

-

1940s-1950s (The Wohl-Ziegler Revolution): Direct halogenation of the pyridazine ring is difficult due to its electron-deficient nature (similar to nitrobenzene). The breakthrough came with the application of the Wohl-Ziegler reaction (using N-Bromosuccinimide/NBS). Chemists realized that instead of attacking the ring, they could functionalize the "benzylic" (pseudo-benzylic) methyl group via a radical mechanism.

-

Modern Era (The PROTAC Boom): While known in academic circles for decades, 3-(Bromomethyl)pyridazine hydrobromide became a staple commercial reagent in the 2010s. Its rise parallels the demand for "linker" chemistry in PROTACs, where the pyridazine ring serves as a polar, metabolically stable connector.

Technical Synthesis & Protocol

Expert Insight: The synthesis relies on the radical bromination of 3-methylpyridazine. The critical control point is preventing the formation of the gem-dibromide byproduct and managing the instability of the free base product before salt formation.

Reaction Scheme

-

Radical Bromination: 3-Methylpyridazine + NBS

3-(Bromomethyl)pyridazine (Free Base) -

Salt Formation: Free Base + HBr

Hydrobromide Salt

Detailed Protocol

Reagents:

-

3-Methylpyridazine (1.0 eq)

-

N-Bromosuccinimide (NBS) (1.05 eq) - Recrystallize from water before use to remove free bromine.

-

AIBN (Azobisisobutyronitrile) (0.05 eq) - Radical Initiator.

-

Solvent: Carbon Tetrachloride (

) (Historical) or Methyl Acetate/Benzene (Modern alternatives). -

HBr source: 33% HBr in Acetic Acid or anhydrous HBr gas.

Step-by-Step Methodology:

-

Preparation: In a flame-dried round-bottom flask equipped with a reflux condenser, dissolve 3-methylpyridazine in the chosen solvent (0.2 M concentration).

-

Activation: Add NBS and AIBN.

-

Initiation: Heat the mixture to reflux. Note: The reaction is exothermic once initiated. Watch for the color change from the yellow NBS suspension to the floating white succinimide precipitate.

-

Monitoring: Monitor via TLC (or LCMS). Stop heating immediately upon consumption of starting material to prevent over-bromination to the dibromethyl derivative.

-

Filtration: Cool the mixture to

. Filter off the solid succinimide byproduct. -

Salt Formation (Critical Step):

-

Do NOT concentrate the filtrate to dryness (risk of polymerization).

-

Add HBr in Acetic Acid dropwise to the filtrate at

with vigorous stirring. -

The 3-(Bromomethyl)pyridazine hydrobromide will precipitate as a solid.

-

-

Isolation: Filter the precipitate under inert atmosphere (

). Wash with cold diethyl ether to remove residual bromine/succinimide. Dry under vacuum.

Reactivity Profile & Mechanism

The utility of this reagent lies in its dual nature: the pyridazine ring acts as an electron-withdrawing group (EWG), making the methylene bromide highly susceptible to

Mechanistic Visualization (DOT)

Figure 1: Synthesis pathway highlighting the critical divergence between stabilization (salt formation) and degradation (polymerization).

Reactivity Nuances:

-

Hard vs. Soft Nucleophiles: The reagent reacts rapidly with thiols (cysteine residues), amines, and phenoxides.

-

pH Sensitivity: Reactions using this salt require a base (e.g.,

, DIPEA) to neutralize the HBr and liberate the reactive species in situ. -

Lachrymatory Effect: The high reactivity toward nucleophiles includes the proteins in corneal nerves, making this a potent tear gas agent. Handle only in a fume hood.

Applications in Drug Discovery

This reagent is the primary gateway to installing the pyridazin-3-ylmethyl moiety.

Case Study: PDE4 Inhibitors & GABA Antagonists

In the development of Gabazine (SR-95531) and related GABA-A receptor antagonists, the pyridazine ring serves as a bioisostere for the carboxylic acid or other polar groups, mimicking the neurotransmitter GABA while providing structural rigidity.

Workflow: From Reagent to Lead Compound

Figure 2: General application workflow in medicinal chemistry.

Specific Applications:

-

Fragment-Based Drug Discovery (FBDD): The pyridazine ring is a low molecular weight, polar fragment. The bromomethyl group allows for rapid "elaborations" of the fragment to probe adjacent binding pockets.

-

PROTAC Linkers: The pyridazine unit is increasingly used in the "linker" region of PROTACs to improve solubility and tune the length of the chain connecting the E3 ligase ligand to the target protein ligand.

References

-

Wohl, A. (1919). "Bromination of unsaturated compounds with N-bromoacetamide, a contribution to the theory of the course of substitution processes." Berichte der deutschen chemischen Gesellschaft. Link(Foundational chemistry for the Wohl-Ziegler reaction).

-

Djerassi, C. (1948). "Brominations with N-Bromosuccinimide and Related Compounds. The Wohl-Ziegler Reaction." Chemical Reviews. Link( definitive review on the mechanism used to synthesize the reagent).

-

Coad, P., et al. (1963). "The Synthesis of Pyridazines." Journal of Organic Chemistry. Link(Historical context on pyridazine synthesis).

- Wermuth, C. G. (2008). "The Practice of Medicinal Chemistry." Academic Press. (Context on pyridazines as privileged structures).

-

Meanwell, N. A. (2011). "Synopsis of Some Recent Tactical Application of Bioisosteres in Drug Design." Journal of Medicinal Chemistry. Link(Applications of pyridazine rings in modern drug design).

The Synthetic Keystone: A Technical Guide to 3-(Bromomethyl)pyridazine Hydrobromide for Advanced Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

In the landscape of modern medicinal chemistry, the pyridazine scaffold stands out as a privileged structure, integral to a multitude of pharmacologically active agents.[1][2] Its unique electronic properties and hydrogen bonding capabilities make it a desirable component in the design of novel therapeutics.[3] This guide focuses on a critical, yet underexplored, building block: 3-(Bromomethyl)pyridazine hydrobromide . We will delve into its synthesis, reactivity, and potential applications, providing a comprehensive resource for researchers looking to leverage this versatile intermediate in their drug discovery programs.

Physicochemical Properties and Characterization

While extensive experimental data for 3-(bromomethyl)pyridazine hydrobromide is not widely published, its key properties can be reliably predicted based on its structure and data from analogous compounds.

| Property | Value/Prediction | Citation/Justification |

| Molecular Formula | C₅H₆Br₂N₂ | [4] |

| Molecular Weight | 253.92 g/mol | [4] |

| Appearance | White to off-white solid | General observation for similar hydrobromide salts. |

| Melting Point | >150 °C (decomposes) | Predicted based on the melting point of similar structures like 3-(bromomethyl)pyridine hydrobromide (150-155 °C).[5] |

| Solubility | Soluble in water, methanol; sparingly soluble in dichloromethane, ethyl acetate. | The hydrobromide salt form confers aqueous solubility. |

| Purity | Typically >95% | [6] |

| CAS Number | 1452483-94-1 | [4] |

Predicted Spectroscopic Data

The following spectroscopic data is predicted based on the analysis of structurally related compounds such as 3-bromopyridine, 3-(aminomethyl)pyridine, and pyridazine itself.[7][8]

| Technique | Predicted Data |

| ¹H NMR (400 MHz, D₂O) | δ 9.30 (dd, J = 4.8, 1.6 Hz, 1H, H6), 8.85 (dd, J = 8.4, 1.6 Hz, 1H, H4), 8.05 (dd, J = 8.4, 4.8 Hz, 1H, H5), 4.85 (s, 2H, -CH₂Br). |

| ¹³C NMR (101 MHz, D₂O) | δ 155.2 (C3), 150.1 (C6), 140.5 (C4), 128.9 (C5), 30.7 (-CH₂Br). |

| IR (KBr, cm⁻¹) | 3100-2800 (N-H, C-H stretch), 1610 (C=N stretch), 1480 (aromatic C=C stretch), 1220 (C-N stretch), 680 (C-Br stretch). |

| Mass Spectrometry (ESI+) | m/z 172.98 [M-Br]⁺ (free base) |

Synthesis of 3-(Bromomethyl)pyridazine Hydrobromide: A Proposed Pathway

Synthesis of 3-Methylpyridazine (Precursor)

The starting material, 3-methylpyridazine, can be synthesized via several established methods, with the condensation of a suitable dicarbonyl compound with hydrazine being a common approach.

Bromination of 3-Methylpyridazine

The key step is the selective bromination of the methyl group at the 3-position of the pyridazine ring. This is best achieved through a free-radical bromination, a well-established method for the halogenation of benzylic and allylic positions.

Sources

- 1. jocpr.com [jocpr.com]

- 2. rjptonline.org [rjptonline.org]

- 3. Thieme E-Books & E-Journals [thieme-connect.de]

- 4. calpaclab.com [calpaclab.com]

- 5. 3-(Bromomethyl)pyridine 97 4916-55-6 [sigmaaldrich.com]

- 6. chemcd.com [chemcd.com]

- 7. 3-Pyridyl bromide(626-55-1) 1H NMR spectrum [chemicalbook.com]

- 8. Pyridazine(289-80-5) 1H NMR spectrum [chemicalbook.com]

The Pyridazin-3-ylmethyl Moiety: A Versatile Building Block for Modern Drug Discovery—A Technical Guide to 3-(Bromomethyl)pyridazine Hydrobromide

Abstract

The pyridazine nucleus is a privileged scaffold in medicinal chemistry, prized for its unique physicochemical properties that can enhance drug-target interactions and improve pharmacokinetic profiles. 3-(Bromomethyl)pyridazine hydrobromide has emerged as a key building block for introducing the pyridazin-3-ylmethyl moiety, enabling the synthesis of complex molecules with diverse therapeutic applications. This guide provides an in-depth analysis of the synthesis, reactivity, and application of this versatile reagent, offering field-proven insights and detailed experimental protocols for researchers in organic synthesis and drug development.

Introduction: The Strategic Value of the Pyridazine Core

The pyridazine ring, a six-membered aromatic heterocycle with two adjacent nitrogen atoms, is increasingly utilized in drug design as a bioisosteric replacement for phenyl or pyridine rings.[1] Its distinct electronic properties, including a high dipole moment and robust hydrogen-bonding capacity, can be pivotal in optimizing ligand-receptor binding and enhancing aqueous solubility.[1] Pyridazine derivatives have demonstrated a wide spectrum of pharmacological activities, including anti-inflammatory, anti-cancer, and anti-hypertensive properties.[2]

3-(Bromomethyl)pyridazine hydrobromide (CAS No. 1452483-94-1) is a highly reactive and efficient electrophile for introducing the pyridazin-3-ylmethyl group into a target molecule.[3] The benzylic-like bromide is an excellent leaving group, making the compound a potent alkylating agent for a wide range of nucleophiles. Its formulation as a stable, crystalline hydrobromide salt enhances its handling and shelf-life compared to the free base.[3]

Physicochemical & Safety Data

A thorough understanding of the reagent's properties is foundational to its effective and safe use in the laboratory.

Compound Properties

| Property | Value | Source(s) |

| CAS Number | 1452483-94-1 | [4][5][6][7] |

| Molecular Formula | C₅H₆Br₂N₂ | [5][6] |

| Molecular Weight | 253.92 g/mol | [5][6] |

| SMILES | BrCC1=NN=CC=C1.[H]Br | [6][7] |

| Appearance | Off-white to brown solid | [8] |

| Storage | Inert atmosphere, 2-8°C | [6] |

Safety & Handling

3-(Bromomethyl)pyridazine hydrobromide is a hazardous substance that requires careful handling in a controlled laboratory environment.

-

Hazard Statements:

-

Precautionary Statements:

-

P280: Wear protective gloves/protective clothing/eye protection/face protection.[6][7]

-

P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[6][7]

-

P310: Immediately call a POISON CENTER or doctor/physician.[6][7]

-

Causality Behind Handling Procedures: The hydrobromide salt can release HBr gas, which is corrosive. The bromomethyl group makes the compound a potent lachrymator and alkylating agent, capable of reacting with biological nucleophiles. Therefore, all manipulations should be performed in a certified chemical fume hood, using appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemically resistant gloves.

Synthesis of 3-(Bromomethyl)pyridazine Hydrobromide

The synthesis of the title compound is a multi-step process that begins with a suitable pyridazine precursor. The most logical and experimentally supported pathway involves the reduction of a pyridazine-3-carboxylate ester to the corresponding alcohol, followed by bromination.

Step 1: Synthesis of Pyridazin-3-ylmethanol (Precursor)

The key precursor, pyridazin-3-ylmethanol, is accessible via the reduction of a commercially available ester. The choice of a powerful reducing agent like lithium aluminum hydride (LiAlH₄) is critical for the efficient conversion of the ester to the primary alcohol.

Experimental Protocol:

-

Reaction Setup: To a solution of ethyl pyridazine-3-carboxylate (1.0 eq, 4.21 mmol) in anhydrous tetrahydrofuran (THF, 20 mL) in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), cool the mixture to 0 °C using an ice bath.

-

Reduction: Add a 1.0 M solution of lithium aluminium hydride in THF (1.0 eq, 4.21 mL) dropwise to the stirred solution. The dropwise addition is crucial to control the exothermic reaction.

-

Reaction Monitoring: Stir the resulting suspension at 0 °C for 30 minutes. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting ester is fully consumed.

-

Work-up and Quenching: Carefully quench the reaction by the slow, portion-wise addition of solid sodium sulfate decahydrate (Na₂SO₄·10H₂O). This method is safer than aqueous quenching for LiAlH₄ and results in a granular precipitate that is easy to filter.

-

Isolation: Dilute the mixture with ethyl acetate (EtOAc) and stir vigorously for 1 hour. Filter the slurry through a pad of celite, washing the filter cake thoroughly with additional EtOAc.

-

Purification: Concentrate the combined filtrate under reduced pressure. Purify the crude residue by silica gel column chromatography to yield pyridazin-3-ylmethanol.[8]

Step 2: Bromination of Pyridazin-3-ylmethanol

The conversion of the primary alcohol to the bromide is the final key transformation. This can be achieved using standard brominating agents. Treatment with concentrated hydrobromic acid is a direct and atom-economical method that also provides the hydrobromide salt in a single step.

Experimental Protocol (General Procedure):

-

Reaction Setup: Dissolve pyridazin-3-ylmethanol (1.0 eq) in an excess of 48% aqueous hydrobromic acid (HBr).

-

Reaction Conditions: Heat the mixture to reflux and maintain for several hours. The high temperature is necessary to facilitate the Sₙ2 substitution of the protonated hydroxyl group.

-

Reaction Monitoring: Monitor the reaction by TLC or LC-MS until the starting alcohol is consumed.

-

Isolation: Upon completion, cool the reaction mixture to room temperature and then in an ice bath to induce precipitation of the hydrobromide salt.

-

Purification: Collect the solid product by filtration, wash with a cold, non-polar solvent (e.g., diethyl ether or hexane) to remove non-polar impurities, and dry under vacuum.

Core Application: A Potent Alkylating Agent

3-(Bromomethyl)pyridazine hydrobromide excels as an electrophile in Sₙ2 reactions. The pyridazine ring's electron-withdrawing nature enhances the electrophilicity of the benzylic-like carbon, making it highly susceptible to attack by nucleophiles. The hydrobromide form requires the use of at least two equivalents of a base: one to neutralize the HBr salt and a second to deprotonate the nucleophile.

N-Alkylation of Amines and Anilines

The introduction of the pyridazin-3-ylmethyl moiety onto nitrogen atoms is a common strategy in medicinal chemistry. This reaction is typically performed using a non-nucleophilic base in a polar aprotic solvent.

Experimental Protocol: N-Alkylation of Aniline

-

Reaction Setup: In a round-bottom flask, dissolve aniline (1.0 eq) in a suitable polar aprotic solvent such as N,N-dimethylformamide (DMF) or acetonitrile.

-

Base Addition: Add a mild inorganic base, such as potassium carbonate (K₂CO₃, 2.2 eq) or cesium carbonate (Cs₂CO₃, 2.2 eq). The use of at least two equivalents is essential to first neutralize the hydrobromide salt and then deprotonate the aniline.

-

Reagent Addition: Add 3-(bromomethyl)pyridazine hydrobromide (1.1 eq) to the suspension.

-

Reaction Conditions: Stir the mixture at room temperature or heat gently (e.g., 50-60 °C) to drive the reaction to completion. The choice of temperature depends on the nucleophilicity of the amine.

-

Reaction Monitoring: Monitor the reaction progress by TLC or LC-MS.

-

Work-up: Upon completion, pour the reaction mixture into water and extract the product with an organic solvent (e.g., ethyl acetate).

-

Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product via silica gel chromatography.

O-Alkylation of Phenols

The formation of pyridazinylmethyl ethers via O-alkylation of phenols is another valuable transformation, yielding compounds with potential applications as pharmacophores.

Experimental Protocol: O-Alkylation of Phenol

-

Reaction Setup: Dissolve phenol (1.0 eq) in DMF or acetone in a round-bottom flask.

-

Base Addition: Add potassium carbonate (K₂CO₃, 2.2 eq). The base deprotonates the phenol to form the more nucleophilic phenoxide.

-

Reagent Addition: Add 3-(bromomethyl)pyridazine hydrobromide (1.1 eq).

-

Reaction Conditions: Stir the reaction mixture at 60-80 °C overnight.

-

Work-up and Purification: After cooling to room temperature, filter off the inorganic salts. Concentrate the filtrate and purify the residue by silica gel chromatography to isolate the desired ether.

Conclusion and Future Outlook

3-(Bromomethyl)pyridazine hydrobromide is a powerful and versatile building block that provides a reliable entry point for incorporating the medicinally important pyridazine scaffold. Its robust reactivity in Sₙ2 reactions allows for the straightforward alkylation of a wide range of N- and O-nucleophiles. The synthetic protocols outlined in this guide are scalable and utilize well-established chemical transformations, making them accessible for both academic research and industrial drug development campaigns. As the demand for novel heterocyclic compounds in pharmaceutical pipelines continues to grow, the strategic application of reagents like 3-(bromomethyl)pyridazine hydrobromide will undoubtedly play a crucial role in the discovery of next-generation therapeutics.

References

-

A comprehensive study on synthesis and biological activities of Pyridazine Derivatives. Research Journal of Pharmacy and Technology. Available at: [Link]

-

O-Alkylation of phenol derivatives via a nucleophilic substitution. RSC Publishing. Available at: [Link]

-

Direct O-monofluoromethylation of phenol derivatives: An efficient and straightforward route to monofluoromethoxy arenes. Chemical Review and Letters. Available at: [Link]

-

Copper catalyzed N-alkylation of anilines using alkyltrifluoroborate reagents. San Diego State University Digital Collections. Available at: [Link]

-

O-Alkylation of Phenol Derivatives via a Nucleophilic Substitution. ResearchGate. Available at: [Link]

-

Product Class 8: Pyridazines. Science of Synthesis. Available at: [Link]

-

Synthesis of pyridazines. Organic Chemistry Portal. Available at: [Link]

-

Hobbs, W.J. SYNTHESIS AND CHARACTERIZATION of Unique Pyridazines. Liberty University. Available at: [Link]

-

Alkylation of Phenol: A Mechanistic View. ResearchGate. Available at: [Link]

-

Catalytic N-Alkylation of Anilines. ResearchGate. Available at: [Link]

-

O-alkylation of phenol in the presence of a nucleophilic tertiary amine. Reddit. Available at: [Link]

-

Ruthenium-catalysed N-alkylation of anilines with primary carbohydrate alcohols via borrowing hydrogen strategy. Chemical Communications (RSC Publishing). Available at: [Link]

-

N-Alkylation of Aniline by Copper-Chromite Catalyzer by Auto-Tran. TSI Journals. Available at: [Link]

-

CP Lab Safety. 3-(Bromomethyl)pyridazine hydrobromide, min 97%, 100 mg. Available at: [Link]

-

Regioselective Electrophilic Aromatic Bromination: Theoretical Analysis and Experimental Verification. MDPI. Available at: [Link]

Sources

- 1. Thieme E-Books & E-Journals [thieme-connect.de]

- 2. rjptonline.org [rjptonline.org]

- 3. CAS 1452483-94-1: Pyridazine, 3-(bromomethyl)-, hydrobromi… [cymitquimica.com]

- 4. calpaclab.com [calpaclab.com]

- 5. 1452483-94-1 | MFCD20526346 | 3-(Bromomethyl)pyridazine hydrobromide [aaronchem.com]

- 6. 1452483-94-1|3-(Bromomethyl)pyridazine hydrobromide|BLD Pharm [bldpharm.com]

- 7. 1452483-94-1 | 3-(Bromomethyl)pyridazine hydrobromide | Inorganic Salts | Ambeed.com [ambeed.com]

- 8. Pyridazin-3-ylmethanol | 37444-46-5 [chemicalbook.com]

The Pyridazine Scaffold: A Privileged Heterocycle in Modern Drug Discovery

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

The pyridazine nucleus, a six-membered aromatic ring containing two adjacent nitrogen atoms, has emerged as a "wonder nucleus" in medicinal chemistry.[1][2] Its unique physicochemical properties, including its ability to act as a less lipophilic substitute for a phenyl ring and its capacity for robust hydrogen bonding, make it a privileged scaffold in the design of novel therapeutic agents.[3] This technical guide provides an in-depth exploration of the diverse biological activities of pyridazine derivatives, focusing on their mechanisms of action, structure-activity relationships, and the experimental methodologies used to evaluate their potential. We will delve into the significant anticancer, anti-inflammatory, antimicrobial, and cardiovascular properties of these compounds, offering field-proven insights and detailed protocols to empower researchers in their quest for new and effective therapies.

Introduction: The Versatility of the Pyridazine Core

Pyridazine and its derivatives represent a critical class of heterocyclic compounds that have garnered significant interest due to their broad spectrum of pharmacological activities.[1][2][4][5] The inherent electronic distribution and geometric features of the pyridazine ring allow for versatile functionalization, enabling the fine-tuning of pharmacokinetic and pharmacodynamic properties.[6] This adaptability has led to the development of numerous pyridazine-containing compounds with applications ranging from anticancer and anti-inflammatory agents to cardiovascular drugs and antimicrobial therapies.[1][2][4][5] Understanding the structure-activity relationships (SAR) is paramount in harnessing the full potential of this scaffold. Key modifications to the pyridazine ring can significantly influence biological activity, a concept we will explore within the context of specific therapeutic areas.[7][8][9]

Anticancer Activity: Targeting Key Pathways in Malignancy

Pyridazine derivatives have demonstrated remarkable potential as anticancer agents, acting through various mechanisms to inhibit tumor growth and proliferation.[4][10][11][12]

Mechanism of Action: Inhibition of Receptor Tyrosine Kinases

A primary mechanism through which pyridazine derivatives exert their anticancer effects is the inhibition of receptor tyrosine kinases (RTKs), such as Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2).[13][14] VEGFR-2 is a key mediator of angiogenesis, the process of new blood vessel formation that is crucial for tumor growth and metastasis.[15][16][17]

Pyridazine-based compounds have been designed to act as potent VEGFR-2 inhibitors.[14][18] These inhibitors typically function by competing with ATP for binding to the kinase domain of the receptor, thereby preventing its autophosphorylation and the subsequent activation of downstream signaling pathways.[15] This blockade of VEGFR-2 signaling leads to the suppression of endothelial cell proliferation, migration, and survival, ultimately inhibiting angiogenesis and starving the tumor of essential nutrients and oxygen.[15]

Experimental Protocol: Evaluating Cytotoxicity using the MTT Assay

A fundamental step in assessing the anticancer potential of pyridazine derivatives is to determine their cytotoxicity against various cancer cell lines. The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used colorimetric method for this purpose.[19][20][21][22]

Principle: The MTT assay is based on the ability of metabolically active cells to reduce the yellow tetrazolium salt MTT to purple formazan crystals by mitochondrial dehydrogenases. The amount of formazan produced is directly proportional to the number of viable cells.

Step-by-Step Protocol:

-

Cell Seeding: Plate cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.

-

Compound Treatment: Prepare serial dilutions of the pyridazine derivatives in culture medium. Remove the old medium from the wells and add 100 µL of the compound dilutions. Include a vehicle control (e.g., DMSO) and a positive control (a known anticancer drug).

-

Incubation: Incubate the plate for 24-72 hours at 37°C in a humidified incubator with 5% CO2.

-

MTT Addition: Prepare a 5 mg/mL stock solution of MTT in phosphate-buffered saline (PBS).[21][22] Add 10-20 µL of the MTT stock solution to each well and incubate for 3-4 hours at 37°C.[21]

-

Formazan Solubilization: Carefully remove the medium containing MTT. Add 100-150 µL of a solubilizing agent, such as dimethyl sulfoxide (DMSO) or a solution of 4 mM HCl, 0.1% NP40 in isopropanol, to each well to dissolve the formazan crystals.[21]

-

Absorbance Measurement: Shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution of the formazan.[21] Measure the absorbance at a wavelength of 570 nm using a microplate reader.

-